

Comprehensive Handling & Application Guide: 3-Bromo-4-fluoro-2-hydroxybenzaldehyde

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Compound of Interest

Compound Name: *3-Bromo-4-fluoro-2-hydroxybenzaldehyde*

CAS No.: 856076-73-8

Cat. No.: B2373996

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Executive Summary & Chemical Identity

3-Bromo-4-fluoro-2-hydroxybenzaldehyde (CAS: 856076-73-8) is a highly functionalized aromatic scaffold utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^[1] Its structure features three distinct reactive handles—an aldehyde, a phenolic hydroxyl, and an aryl bromide—positioned around a fluorinated core. This unique substitution pattern makes it an ideal "hub" for diversity-oriented synthesis (DOS), particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors where the fluorine atom modulates metabolic stability and binding affinity.

Chemical Specifications

Property	Detail
CAS Number	856076-73-8
Molecular Formula	C ₇ H ₄ BrFO ₂
Molecular Weight	219.01 g/mol
IUPAC Name	3-Bromo-4-fluoro-2-hydroxybenzaldehyde
Physical State	Off-white to pale yellow solid (low melting point possible)
Solubility	Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water. ^{[2][3][4]}
pKa (Predicted)	~6.5 - 7.0 (Phenolic OH, enhanced acidity due to ortho-F/Br)

Health, Safety, and Environment (HSE) Protocols

Core Directive: Treat as a potent skin and eye irritant with potential lachrymatory properties. The combination of aldehyde and halogen functionalities necessitates strict engineering controls.

Personal Protective Equipment (PPE) Matrix

- Respiratory: NIOSH-approved N95 or P100 respirator if dust is generated. Use a chemical cartridge respirator (organic vapor) if heating or handling large quantities.
- Ocular: Chemical splash goggles are mandatory. A face shield is recommended during synthesis initiation.
- Dermal: Double-gloving is required.
 - Inner Layer: Nitrile (4 mil).
 - Outer Layer: Nitrile (minimum 5 mil) or Neoprene.
 - Rationale: Halogenated aromatics can permeate standard latex rapidly.

Storage & Stability

- Temperature: Store at 2°C to 8°C.
- Atmosphere: Hygroscopic and air-sensitive.[1] Store under Argon (Ar) or Nitrogen (N₂).
- Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and aldehyde oxidation (forming the corresponding benzoic acid).

Analytical Characterization & QC

Before deploying this reagent in synthesis, verify its integrity. Aldehydes are prone to autoxidation.

Protocol: Purity Verification via ¹H-NMR

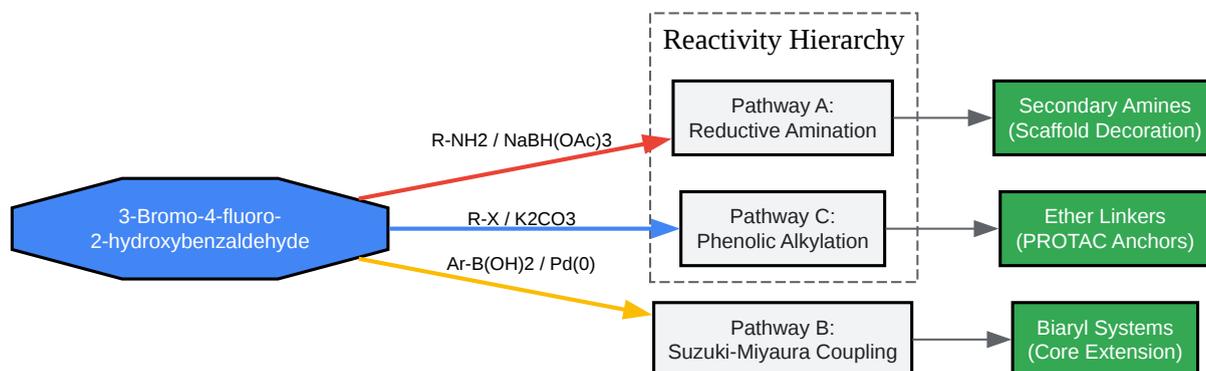
- Solvent: Dissolve ~10 mg in DMSO-d₆ (CDCl₃ may cause peak broadening of the phenol).
- Key Diagnostic Signals:
 - Aldehyde (-CHO): Singlet at ~10.0 - 10.3 ppm. Note: If a broad singlet appears ~12-13 ppm, the sample has oxidized to the carboxylic acid.
 - Phenol (-OH): Broad singlet at ~11.0 - 11.5 ppm (exchangeable with D₂O).
 - Aromatic Region: Two doublets (or multiplets depending on F-coupling) in the 7.0–8.0 ppm range.
- ¹⁹F-NMR Check: Essential to confirm the presence of fluorine and absence of defluorinated byproducts. Expect a signal around -100 to -120 ppm (relative to CFCl₃).

Synthetic Application Protocols

This compound serves as a trifunctional building block. The following protocols outline the three primary vectors for derivatization.

Workflow Visualization

The diagram below illustrates the orthogonal reactivity of the scaffold.



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Figure 1: Orthogonal reactivity map. The aldehyde (Path A) and phenol (Path C) can be modified under mild conditions, while the aryl bromide (Path B) requires transition metal catalysis.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C3-position with an aryl group. Challenge: The ortho-hydroxyl group can poison Pd catalysts or lead to dehalogenation. Protection (e.g., as a methoxymethyl ether) is often recommended, but this protocol uses a ligand-optimized method for the free phenol.

Reagents:

- Substrate: 1.0 equiv
- Boronic Acid: 1.2 equiv^[5]
- Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Robust against steric bulk.
- Base: K₂CO₃ (3.0 equiv)
- Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step:

- Degassing: Sparge the solvent mixture with Argon for 15 minutes. Critical: Oxygen inhibits the catalytic cycle.
- Assembly: In a reaction vial, combine the substrate, boronic acid, base, and catalyst.
- Initiation: Add the degassed solvent via syringe.[6] Seal the vial immediately.
- Reaction: Heat to 80°C for 4–16 hours. Monitor via LC-MS (Target Mass = MW + Ar - Br).
- Workup: Cool to RT. Dilute with EtOAc, wash with 1M HCl (to protonate the phenol and ensure it partitions to the organic layer), then brine. Dry over Na₂SO₄.

Protocol B: "One-Pot" Schiff Base Formation & Reduction

Objective: Install an amine handle at the aldehyde position.

Reagents:

- Substrate: 1.0 equiv
- Amine (R-NH₂): 1.1 equiv
- Reducing Agent: NaBH(OAc)₃ (1.5 equiv) - Milder than NaBH₄, prevents reduction of the aldehyde before imine formation.
- Acid Catalyst: Acetic Acid (cat., 1-2 drops)
- Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step:

- Imine Formation: Dissolve substrate and amine in DCE. Add acetic acid. Stir at Room Temperature (RT) for 1–2 hours.
 - Checkpoint: Monitor by TLC (disappearance of aldehyde spot).
- Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ portion-wise.

- Completion: Allow to warm to RT and stir overnight.
- Quench: Add saturated NaHCO₃ solution. Extract with DCM.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield in Suzuki Coupling	Phenol interference / Catalyst poisoning.	Protect the phenol as a Benzyl (Bn) or Methoxymethyl (MOM) ether prior to coupling.
Aldehyde Peak Missing in NMR	Oxidation to carboxylic acid.	Check storage conditions. If oxidized, purify via acid-base extraction or recrystallization.
Multiple Spots on TLC (Amination)	Incomplete imine formation or hydrolysis.	Use molecular sieves (4Å) during the imine formation step to remove water.
De-bromination	Pd-catalyzed hydrodehalogenation.	Switch solvent to Toluene/Water; reduce reaction temperature; ensure rigorous exclusion of O ₂ .

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(Note: Specific physical data for CAS 856076-73-8 is derived from vendor Certificates of Analysis and analogous structures due to limited primary literature on this specific isomer.)

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